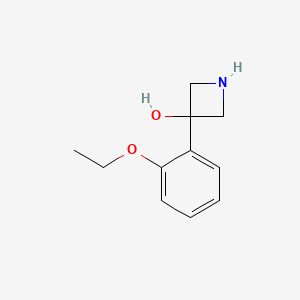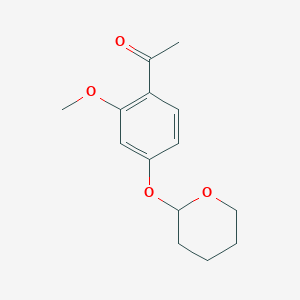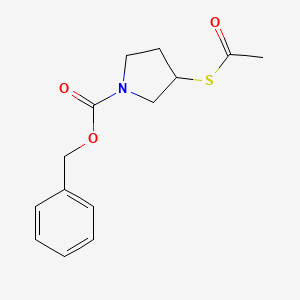
1-Cbz-3-Acetylsulfanyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cbz-3-Acetylsulfanyl-pyrrolidine is a chemical compound with the molecular formula C₁₄H₁₇NO₃S and a molecular weight of 279.35 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound is characterized by the presence of a pyrrolidine ring, a carbobenzyloxy (Cbz) group, and an acetylsulfanyl group.
Méthodes De Préparation
The synthesis of 1-Cbz-3-Acetylsulfanyl-pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cbz Group: The carbobenzyloxy group is introduced through a reaction with benzyl chloroformate.
Addition of the Acetylsulfanyl Group: The acetylsulfanyl group is added using acetyl chloride and a suitable thiol reagent under controlled conditions.
Analyse Des Réactions Chimiques
1-Cbz-3-Acetylsulfanyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the Cbz group, typically using hydrogenation or catalytic reduction methods.
Substitution: The acetylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cbz-3-Acetylsulfanyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.
Mécanisme D'action
The mechanism of action of 1-Cbz-3-Acetylsulfanyl-pyrrolidine involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The Cbz group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .
Comparaison Avec Des Composés Similaires
1-Cbz-3-Acetylsulfanyl-pyrrolidine can be compared with other similar compounds, such as:
1-Cbz-3-Hydroxypyrrolidine: This compound has a hydroxyl group instead of an acetylsulfanyl group, leading to different reactivity and applications.
1-Cbz-3-Methylsulfanyl-pyrrolidine: The presence of a methylsulfanyl group instead of an acetylsulfanyl group results in different chemical properties and reactivity.
1-Cbz-3-Acetylamino-pyrrolidine: This compound has an acetylamino group, which affects its interactions with biological targets and its use in research.
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and research applications.
Propriétés
IUPAC Name |
benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11(16)19-13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOUMCXPTLKCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679445 |
Source


|
| Record name | Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930299-97-1 |
Source


|
| Record name | Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
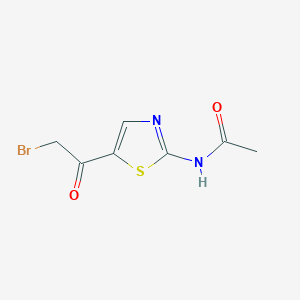
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
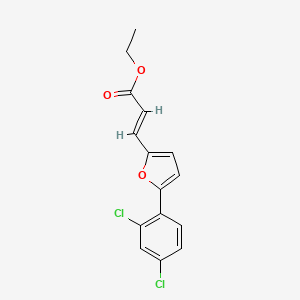
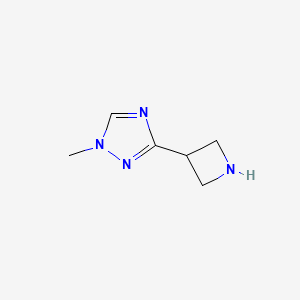
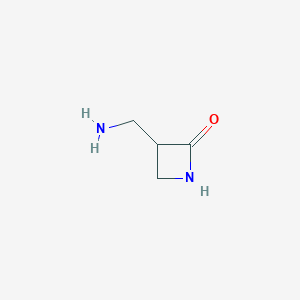

![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)
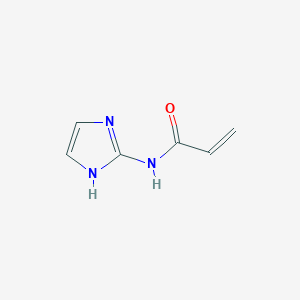
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)

